2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane
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Overview
Description
2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane is a complex organic compound characterized by its unique cyclopropyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane typically involves the reaction of cyclopropanemethanol derivatives with appropriate reagents under controlled conditions. One common method includes the use of cyclopropanemethanol, which is reacted with 2-methylprop-1-en-1-yl groups in the presence of catalysts to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, acetate
- trans-Chrysanthemol
- 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
Uniqueness
2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane stands out due to its unique cyclopropyl structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Properties
CAS No. |
38387-28-9 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy]oxane |
InChI |
InChI=1S/C15H26O2/c1-11(2)9-12-13(15(12,3)4)10-17-14-7-5-6-8-16-14/h9,12-14H,5-8,10H2,1-4H3 |
InChI Key |
NVWCDDMOUBQCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)COC2CCCCO2)C |
Origin of Product |
United States |
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